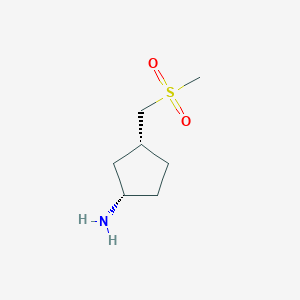
2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Azetidin-3-yl-thiomorpholine-1,1-dioxide” is a heterocyclic compound . It has the empirical formula C7H14N2O2S and a molecular weight of 263.19 .
Molecular Structure Analysis
The SMILES string for this compound is Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . This provides a textual representation of the compound’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Antimicrobial Agents
- Compounds similar to the target molecule have been synthesized and evaluated for their antimicrobial activities. For instance, studies have focused on the synthesis of azetidinone and thiadiazolidinone derivatives with promising anti-inflammatory and antimicrobial properties (Bhati & Kumar, 2008). These compounds have shown significant activities against various bacteria and are considered potential leads for developing new antimicrobial drugs.
Development of Anti-Inflammatory Agents
- Research into azetidinone compounds extends into their anti-inflammatory and analgesic activities. A specific compound, highlighted for its potent anti-inflammatory and analgesic effects, outperformed phenylbutazone in ulcerogenic activity, indicating a potential for safer anti-inflammatory medications (Bhati & Kumar, 2008).
Antibacterial and Antifungal Properties
- Novel azetidin-2-one compounds have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These activities have been evaluated against a range of pathogens, demonstrating the potential of these compounds as templates for developing new antimicrobial agents (Saeed, Al-Jadaan, & Abbas, 2020).
Pharmacological Applications
- The chemical structures related to azetidinones and thiadiazinanes have been explored for various pharmacological applications, including their use as bronchodilators and potential treatments for conditions like Alzheimer's disease. For example, derivatives of thiadiazinane have been identified as candidates for bronchodilator agents with promising in vitro and in vivo activities (Campillo et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-2-10-4-3-5-11(14(10,12)13)8-6-9-7-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEBNDDSAJRCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(S1(=O)=O)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Oxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1480452.png)









